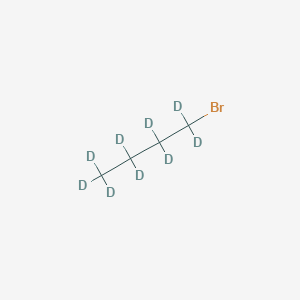

1-Bromobutane-D9

Übersicht

Beschreibung

1-Bromobutane-D9 is a compound relevant in various fields of organic chemistry and material science. The focus here is on its synthesis, structure, and properties.

Synthesis Analysis

1-Bromobutane is synthesized from n-butyl alcohol, using red phosphorus and liquid bromine with sulfuric acid as a catalyst. Optimum conditions for high yield have been identified as specific ratios of these reagents, with a yield up to 83% (L. Jun, 2012). Another approach involves the continuous-flow synthesis in the gas phase from 1-butanol using hydrochloric or hydrobromic acids and a catalyst supported on silica gel (P. Tundo & M. Selva, 2005).

Molecular Structure Analysis

The molecular structure of 1-bromobutane has been determined using gas-phase electron diffraction and ab initio molecular orbital calculations. It exhibits different conformers in the gas phase at various temperatures. The molecular structure is defined by specific bond lengths and angles (K. Aarset et al., 1995).

Chemical Reactions and Properties

1-Bromobutane participates in various chemical reactions, such as the addition reaction of bromonitromethane to aldehydes catalyzed by NaI. This process leads to the formation of 1-bromo-1-nitroalkan-2-ols under mild conditions, highlighting its reactivity and versatility in organic synthesis (J. Concellón et al., 2006).

Physical Properties Analysis

The Raman and infrared spectra of 1-bromobutane have been measured in various states (gaseous, liquid, glassy, crystalline). This analysis provides insights into its physical properties like rotational isomerism, highlighting its behavior in different states of aggregation (H. Matsuura et al., 1979).

Chemical Properties Analysis

The rotational spectrum of 1-bromobutane, measured using Fourier transform microwave spectroscopy, provides detailed information on its chemical properties. The data offers insights into the molecule's conformers and its behavior in different chemical environments (Jihyun Kim et al., 2016).

Wissenschaftliche Forschungsanwendungen

1-Bromobutane-D9 is a deuterium-labeled version of 1-bromobutane . It’s an organobromine compound primarily used as a reagent in organic synthesis . Here are some general applications and procedures related to 1-bromobutane, which could also apply to its deuterium-labeled version:

-

Organic Synthesis : 1-Bromobutane-D9 can be used to introduce a bromine atom into a molecule or to prepare other organic compounds that contain a butyl group .

-

Preparation Procedure : The synthesis of 1-bromobutane involves reacting butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid . The reaction between sodium bromide and sulfuric acid produces hydrobromic acid, which reacts with butan-1-ol to form 1-bromobutane .

-

Research and Development : The stable isotope labeling of 1-Bromobutane-D9 allows for more accurate tracking and identification of molecules in biological and environmental systems . This makes it a valuable tool for scientists and researchers in various fields.

1-Bromobutane-D9 is a deuterium-labeled version of 1-bromobutane, which is used largely in synthesis as a source of the deuterated butyl group . Here are some additional potential applications:

-

Synthesis of Deuterated Compounds : 1-Bromobutane-D9 can be used in the synthesis of other deuterated compounds. For example, it can be used to synthesize deuterated versions of butanol and iodobutane .

-

Synthesis of Deuterated Alkanes : 1-Bromobutane-D9 can be used in the synthesis of other deuterated alkanes. For example, it can be used to synthesize deuterated versions of butanol and iodobutane .

-

NMR Spectroscopy : Deuterated compounds, including 1-Bromobutane-D9, are often used in nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms can help provide clearer signals and more detailed information about the structure and dynamics of the molecule being studied .

-

Pharmaceutical Research : Deuterated compounds are used in pharmaceutical research to study the metabolism and distribution of drugs in the body. The deuterium label allows researchers to track the drug and its metabolites more accurately .

-

Environmental Tracing : Deuterated compounds can be used as tracers in environmental studies. For example, they can help track the movement and fate of organic pollutants in the environment .

-

Chemical Synthesis : 1-Bromobutane-D9 can be used as a reagent in the synthesis of other chemicals. It can be used to introduce a deuterated butyl group into a molecule, which can then be used in further reactions .

-

Stable Isotope Labeling : 1-Bromobutane-D9 can be used in stable isotope labeling, a technique used in chemical analysis to help identify and quantify the components of a sample .

Safety And Hazards

1-Bromobutane-D9 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and causes skin irritation . It may cause respiratory irritation, is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled . It is also toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

1-Bromobutane-D9 is commonly used in research and development of new drugs, agrochemicals, and other high-performance materials . Its stable isotope labeling allows for more accurate tracking and identification of molecules in biological and environmental systems , making it a valuable tool for scientists and researchers.

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481752 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromobutane-D9 | |

CAS RN |

98195-36-9 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)